molecular formula C6H13O5P B14406945 Diethyl (1-hydroxy-2-oxoethyl)phosphonate CAS No. 83053-48-9

Diethyl (1-hydroxy-2-oxoethyl)phosphonate

Cat. No.: B14406945
CAS No.: 83053-48-9
M. Wt: 196.14 g/mol
InChI Key: STFPVKYWUBZAQJ-UHFFFAOYSA-N
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Description

Diethyl (1-hydroxy-2-oxoethyl)phosphonate is an organophosphorus compound with the molecular formula C6H13O4P. It is a versatile chemical used in various fields, including organic synthesis and medicinal chemistry. This compound is known for its reactivity and ability to form stable bonds with other molecules, making it valuable in the development of pharmaceuticals and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (1-hydroxy-2-oxoethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an aldehyde or ketone in the presence of a base. This reaction typically occurs under mild conditions and yields the desired phosphonate ester . Another method involves the acylation of methylphosphonates, which can be achieved using various acylating agents .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, helps in achieving the desired product quality .

Mechanism of Action

The mechanism of action of diethyl (1-hydroxy-2-oxoethyl)phosphonate involves its ability to form stable bonds with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules and forming covalent bonds. This reactivity is crucial in its role as an enzyme inhibitor, where it can bind to active sites and prevent enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (1-hydroxy-2-oxoethyl)phosphonate is unique due to its specific reactivity and stability, making it suitable for a wide range of applications in organic synthesis and medicinal chemistry. Its ability to form stable bonds with various molecular targets sets it apart from other similar compounds .

Properties

CAS No.

83053-48-9

Molecular Formula

C6H13O5P

Molecular Weight

196.14 g/mol

IUPAC Name

2-diethoxyphosphoryl-2-hydroxyacetaldehyde

InChI

InChI=1S/C6H13O5P/c1-3-10-12(9,11-4-2)6(8)5-7/h5-6,8H,3-4H2,1-2H3

InChI Key

STFPVKYWUBZAQJ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C=O)O)OCC

Origin of Product

United States

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